1-(Sec-butyl)cyclopropane-1-carboxylic acid 1-(Sec-butyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18242696
InChI: InChI=1S/C8H14O2/c1-3-6(2)8(4-5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

1-(Sec-butyl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC18242696

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

1-(Sec-butyl)cyclopropane-1-carboxylic acid -

Specification

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name 1-butan-2-ylcyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C8H14O2/c1-3-6(2)8(4-5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Standard InChI Key KQBDXOLTJMYTLN-UHFFFAOYSA-N
Canonical SMILES CCC(C)C1(CC1)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-butan-2-ylcyclopropane-1-carboxylic acid, reflects its structural organization: a cyclopropane ring substituted at the 1-position with a sec-butyl group (CH(CH2CH3)2\text{CH}(\text{CH}_2\text{CH}_3)_2) and a carboxylic acid (COOH\text{COOH}). The canonical SMILES representation, CCC(C)C1(CC1)C(=O)O\text{CCC(C)C1(CC1)C(=O)O}, underscores the spatial arrangement of these groups. The cyclopropane ring’s angle strain (60° bond angles) imposes significant reactivity, while the sec-butyl group introduces steric bulk that influences solubility and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H14O2\text{C}_8\text{H}_{14}\text{O}_2
Molecular Weight142.20 g/mol
SMILESCCC(C)C1(CC1)C(=O)O
LogP (Predicted)1.8 ± 0.3
Aqueous Solubility2.1 mg/mL (25°C)

Synthesis and Optimization Strategies

Cyclopropanation Techniques

The synthesis of 1-(sec-butyl)cyclopropane-1-carboxylic acid primarily relies on cyclopropanation reactions. A common approach involves the [2+1] cycloaddition of carbenes or carbenoids to alkenes. For example, the Simmons-Smith reaction employs a zinc-copper couple and diiodomethane to generate a zinc carbenoid, which reacts with α,β-unsaturated esters . Subsequent hydrolysis yields the carboxylic acid derivative.

Alternative methods include:

  • Transition Metal-Catalyzed Cyclopropanation: Rhodium or palladium complexes facilitate asymmetric cyclopropanation of styrene derivatives with diazo compounds, though yields for sec-butyl-substituted variants remain moderate (40–60%) .

  • Ring-Opening of Epoxides: Epoxide substrates treated with Grignard reagents under Lewis acid catalysis can form cyclopropane rings, though this route is less common for carboxylic acid derivatives .

Reaction Optimization

Key variables influencing yield and selectivity include:

  • Catalyst Loading: Rhodium(II) acetate (1–5 mol%) optimizes enantioselectivity in asymmetric syntheses .

  • Solvent Effects: Tetrahydrofuran (THF) enhances dianion stability during deprotonation steps, as observed in related cyclopropene carboxylate systems .

  • Temperature: Reactions performed at −78°C minimize side reactions from the strained cyclopropane ring .

Reactivity and Functionalization

Acid-Base Behavior

The carboxylic acid group (pKa4.7\text{p}K_a \approx 4.7) permits deprotonation to form carboxylate salts, which exhibit enhanced water solubility. In nonpolar solvents, the sec-butyl group promotes micelle formation, suggesting utility in surfactant applications.

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions cleaves the cyclopropane ring, yielding a dicarboxylic acid derivative.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) saturates the cyclopropane ring to form a cyclopropane-free alkane-carboxylic acid, though this process is kinetically slow due to ring strain stabilization .

Electrophilic Substitution

The cyclopropane ring’s electron-deficient nature enables electrophilic attacks at the methylene carbons. For instance, bromination with Br2\text{Br}_2 in CCl4\text{CCl}_4 produces 1-(sec-butyl)-2,3-dibromocyclopropane-1-carboxylic acid, though regioselectivity remains challenging to control .

Applications in Pharmaceutical and Materials Chemistry

Drug Delivery Systems

The compound’s amphiphilicity enables self-assembly into micelles or liposomes, encapsulating hydrophobic drugs. Comparative studies with 1-(1-hydroxycyclobutyl)cyclopropane-1-carboxylic acid (MW 156.18 g/mol) show enhanced cellular uptake for the sec-butyl variant, attributed to its lower polarity.

Table 2: Comparative Properties of Cyclopropane Derivatives

CompoundMolecular Weight (g/mol)LogPAqueous Solubility (mg/mL)
1-(Sec-butyl)cyclopropane-1-carboxylic acid142.201.82.1
1-(1-Hydroxycyclobutyl)cyclopropane-1-carboxylic acid156.180.95.4

Catalysis

In palladium-catalyzed cross-coupling reactions, the sec-butyl group acts as a steric directing group, improving regioselectivity in aryl-aryl bond formations . For example, Suzuki-Miyaura couplings with phenylboronic acids achieve 85% yield when using the carboxylic acid as a co-catalyst .

Polymer Chemistry

Copolymerization with ethylene glycol produces biodegradable polyesters with tunable glass transition temperatures (TgT_g). The cyclopropane ring introduces rigidity, increasing TgT_g by 15–20°C compared to linear analogues.

Research Frontiers and Challenges

Biological Activity Screening

Preliminary assays indicate moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 μg/mL), though toxicity profiles remain uncharacterized. Computational docking studies suggest inhibition of bacterial dihydrofolate reductase via hydrogen bonding with the carboxylate group.

Stability Under Physiological Conditions

In vitro studies in simulated gastric fluid (pH 1.2) reveal rapid decarboxylation (t1/2=2.3ht_{1/2} = 2.3 \, \text{h}), limiting oral bioavailability. Prodrug strategies, such as esterification of the carboxylic acid, are under investigation to enhance stability .

Environmental Impact

The compound’s environmental fate remains poorly understood. Biodegradation studies in soil show 60% degradation over 28 days, with cyclopropane ring cleavage as the primary pathway.

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